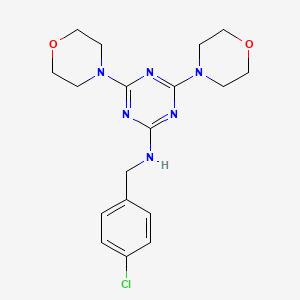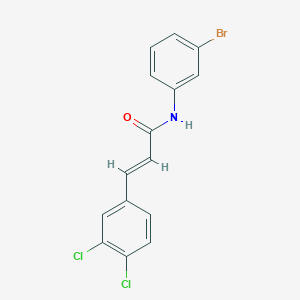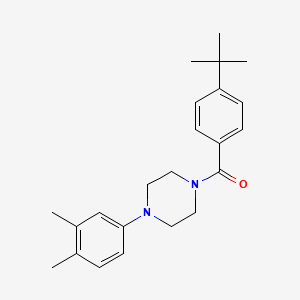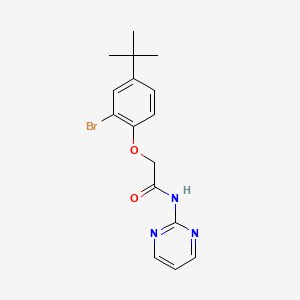![molecular formula C19H24N2O3S B3518736 2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B3518736.png)
2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide
Overview
Description
2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes an ethyl group, a butanamide backbone, and a sulfamoyl-substituted phenyl ring. It is often utilized in various fields such as chemistry, biology, and medicine due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the butanamide backbone. The process includes:
Formation of the Butanamide Backbone: This step involves the reaction of butanoic acid with an appropriate amine under acidic conditions to form the butanamide.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamoyl groups into aromatic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by binding to their active sites.
Modulating Protein Interactions: Affecting protein-protein interactions, thereby altering cellular signaling pathways.
Pathways Involved: The compound is known to influence pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-{4-[(4-methylphenyl)sulfonylamino]phenyl}butanamide
- 2-ethyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}butanamide
Uniqueness
2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide stands out due to its specific sulfamoyl substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct binding affinities and reaction profiles, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
2-ethyl-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-15(5-2)19(22)20-16-10-12-18(13-11-16)25(23,24)21-17-8-6-14(3)7-9-17/h6-13,15,21H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAJPBRARMDZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide](/img/structure/B3518655.png)

![ethyl {[6-bromo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3518671.png)
![3-(4-methylphenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B3518678.png)


![5-[3-(3,4,5-trimethoxyphenyl)acryloyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3518714.png)
![2-[4-chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B3518722.png)


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3518750.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3518756.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3518758.png)

